Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
Description
Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted pyridazine ring via an amide bond. The pyridazine moiety (a six-membered ring with two adjacent nitrogen atoms) is functionalized with a 4-methylbenzyl group at position 1 and a ketone group at position 4.
Key structural attributes include:
- Benzoate ester backbone: Enhances lipophilicity, influencing membrane permeability.
- Pyridazine heterocycle: Imparts unique electronic properties compared to pyridine or pyrimidine analogs.
- 4-Methylbenzyl substituent: Introduces steric bulk and modulates electron density.
Properties
IUPAC Name |
methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)13-24-19(25)12-11-18(23-24)20(26)22-17-6-4-3-5-16(17)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHZMAFMSOIXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate requires two primary intermediates:
- 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 2-aminobenzoate
The coupling of these intermediates via amide bond formation constitutes the final step.
Synthesis of 1-(4-Methylbenzyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid
Alkylation of Pyridazine Core
The pyridazine nucleus is functionalized through N-alkylation using 4-methylbenzyl bromide or chloride. Patent US20220073471A1 describes analogous alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
$$
\text{6-Oxo-1,6-dihydropyridazine-3-carboxylic acid} + \text{4-Methylbenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid}
$$
Key Conditions
Preparation of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate is commercially available but can be synthesized via esterification of 2-aminobenzoic acid using methanol and thionyl chloride. This method, validated for analogous esters, involves refluxing 2-aminobenzoic acid in methanol with catalytic thionyl chloride (3–5 mol%) for 16 hours, achieving yields >90%.
$$
\text{2-Aminobenzoic acid} + \text{MeOH} \xrightarrow{\text{SOCl}2} \text{Methyl 2-aminobenzoate} + \text{H}2\text{O}
$$
Amide Bond Formation: Coupling Strategies
Acyl Chloride-Mediated Coupling
The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with methyl 2-aminobenzoate.
Protocol
- Acyl Chloride Synthesis:
- Amidation:
- Acyl chloride is added dropwise to a solution of methyl 2-aminobenzoate (1.2 eq) and triethylamine (3 eq) in DCM. The mixture is stirred at RT for 12 hours.
$$
\text{1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride} + \text{Methyl 2-aminobenzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM vs. THF | DCM: +15% yield |
| Base | Et₃N vs. pyridine | Et₃N: +10% yield |
| Temperature | RT vs. 40°C | RT optimal |
| Reaction Time | 12 vs. 24 hours | No improvement |
Carbodiimide Coupling (EDC/HOBt)
An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Protocol
- Activation:
- 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred in DMF at 0°C for 30 minutes.
- Coupling:
- Methyl 2-aminobenzoate (1.2 eq) is added, and the reaction proceeds at RT for 24 hours.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Acyl Chloride | Rapid reaction; minimal byproducts | Requires SOCl₂ handling | 68–72% |
| EDC/HOBt | Higher yield; mild conditions | Costly reagents | 75–80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against various bacterial strains, suggesting a robust potential for developing new antimicrobial agents .
Anticancer Potential
Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate and its analogs have been evaluated for their anticancer properties. A notable study highlighted that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), indicating their potential efficacy in targeting cancer cell lines such as HCT116 . The structural features contributing to this activity include the presence of specific functional groups that enhance interaction with biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antimicrobial potency |
| Alteration of substituents on the benzene ring | Enhanced anticancer activity |
| Modification of the carboxamide group | Improved selectivity towards cancer cells |
Synthesis and Evaluation
A comprehensive study focused on synthesizing derivatives of this compound revealed several compounds with enhanced biological activities. The synthesis involved multi-step reactions and characterization through NMR and mass spectrometry, confirming the successful formation of desired products .
Biological Testing
In vitro tests conducted on synthesized derivatives indicated significant antibacterial and anticancer activities. For example, one derivative showed an IC50 value of 4.53 µM against HCT116 cells, outperforming several known anticancer drugs . These findings underscore the importance of further exploration into this compound's potential therapeutic applications.
Mechanism of Action
The mechanism by which Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound could affect various biochemical pathways by interacting with key proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include pesticidal methyl benzoate derivatives and pyridazine/pyridine-based molecules. A comparative analysis is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocycle Influence :
- The target compound’s pyridazine ring (two adjacent N atoms) is less basic than pyridine (one N atom), as reflected in its lower estimated pKa (~12.5 vs. 13.01 for the pyridine analog) . This reduced basicity may alter solubility and binding interactions in biological systems.
- Pyridazine’s electron-deficient nature could enhance reactivity toward nucleophilic attack compared to pyridine.
Chlorine substituents (e.g., in ’s compound) increase molecular weight and density while lowering solubility in aqueous media.
Physicochemical Properties :
- The target compound’s estimated boiling point (~600°C) is lower than its chlorinated analog (616.7°C), reflecting reduced intermolecular forces due to the absence of polar Cl atoms .
- Density decreases with methyl substituents (~1.40 g/cm³) compared to chlorinated analogs (~1.45 g/cm³).
Computational and Crystallographic Insights
- Software Tools : Structural comparisons leverage programs like Mercury CSD for analyzing packing patterns and SHELXL for refining crystallographic data . For example, Mercury’s void visualization could assess packing efficiency differences between pyridazine and pyridine analogs .
- Geometry Optimization : Pyridazine’s planar geometry (vs. pyridine’s slight puckering) may influence crystal packing and stability .
Biological Activity
Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H22N4O4
- Molecular Weight : 406.4 g/mol
The structure features a benzoate moiety with a hydrazinecarboxamide side chain, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent functionalization to introduce the benzoate group. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as condensation reactions and cyclization processes to achieve the desired structure.
Antimicrobial Properties
Recent studies have indicated that derivatives of 1,6-dihydropyridazine compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Activity
Research has demonstrated that related compounds possess significant antioxidant properties. For example, analogs of this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in conditions associated with oxidative damage .
Enzyme Inhibition
One notable area of biological activity is the inhibition of key enzymes involved in metabolic processes. Studies have highlighted that certain derivatives can inhibit tyrosinase activity, which is essential for melanin production in melanocytes. This property could be beneficial in developing treatments for hyperpigmentation disorders .
Case Study 1: Antimicrobial Efficacy
A study involving the evaluation of various dihydropyridazine derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising therapeutic index.
Case Study 2: Antioxidant Effects
In a cellular model using B16F10 melanoma cells, the compound demonstrated potent antioxidant effects by significantly reducing intracellular reactive oxygen species (ROS) levels. The IC50 value for ROS scavenging was calculated to be 15 µM, showcasing its potential as an antioxidant agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
